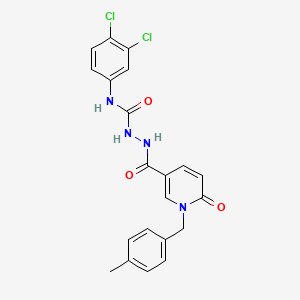

N-(2,4-difluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

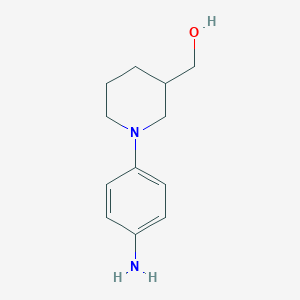

N-(2,4-difluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide, also known as DPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DPC is a pyridazine derivative that has been synthesized through a multi-step process, which involves the use of various reagents and catalysts.

Wissenschaftliche Forschungsanwendungen

Polymer Dyeing and Biological Activity : One study explored the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives related to the pyridazine family, for dyeing polyester fabrics. These compounds demonstrated antioxidant, antitumor, and antimicrobial activities, suggesting potential applications in sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).

Photophysical Properties : Another study focused on the synthesis of 2-azaindolizines, including pyridazine derivatives, using iodine-mediated oxidative desulfurization. These compounds were converted to various fluorescent compounds, highlighting their potential in the development of new photophysical materials (Shibahara et al., 2006).

Positron Emission Tomography Imaging : In the field of medical imaging, a study designed and evaluated radiotracers based on the pyridazine carboxamide structure for noninvasive assessment of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme overexpressed in various solid tumors. This application demonstrates the potential of pyridazine derivatives in enhancing cancer diagnosis (Silvers et al., 2016).

Anticonvulsant Activity : A study synthesized 6-aryl-3-(hydroxypolymethyleneamino)pyridazines derivatives and evaluated their anticonvulsant activity. The study found that specific modifications to the pyridazine ring structure could lead to compounds with significant anticonvulsant properties, suggesting their potential use in treating epilepsy (Hallot et al., 1986).

Interleukin-1β Converting Enzyme Inhibition : A novel class of 3-chloro-4-carboxamido-6-arylpyridazines was identified as an interleukin-1β converting enzyme (ICE) inhibitor. These compounds are non-peptide and irreversible inhibitors, suggesting a potential therapeutic application in conditions involving ICE (Dolle et al., 1997).

Wirkmechanismus

Target of Action

The compound N-(2,4-difluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide has been identified to interact with several targets. These include mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .

Mode of Action

For instance, it has been suggested that the compound may inhibit the biosynthesis of carotenoids, thereby preventing photosynthesis and leading to plant death .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For example, mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 are involved in pathways associated with cancer . By interacting with these targets, the compound could potentially influence these pathways and their downstream effects.

Pharmacokinetics

It is known that the compound interacts with carbonic anhydrase 2 , which could potentially influence its pharmacokinetic properties.

Result of Action

The result of the compound’s action is likely to be dependent on the specific targets it interacts with and the pathways it affects. Given its potential interaction with targets involved in cancer pathways, it may have anticancer implications .

Eigenschaften

IUPAC Name |

N-(2,4-difluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N3O2/c12-6-1-2-8(7(13)5-6)14-11(18)9-3-4-10(17)16-15-9/h1-5H,(H,14,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYBAAZGXKDQKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C2=NNC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine](/img/structure/B2391753.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylphenyl)propan-1-one](/img/structure/B2391756.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2391763.png)

![Methyl 3-(3,4-dimethylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2391764.png)

![N-(2,3-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2391766.png)

![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine](/img/structure/B2391767.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide](/img/structure/B2391770.png)